4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
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Overview
Description
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-thiophenecarboxaldehyde with guanidine in the presence of a base, followed by the introduction of a thiol group at the 2-position of the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Disulfides or sulfonic acids.
Cyclization Products: More complex heterocyclic compounds.
Scientific Research Applications
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-thienyl)pyrimidine-2-thiol
- 4-(5-Methyl-2-thienyl)pyrimidine-2-thiol
- 4-(5-Nitro-2-thienyl)pyrimidine-2-thiol
Uniqueness
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, methyl, or nitro analogs.
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOMUHWHSOGWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363138 |
Source
|
Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-82-1 |
Source
|
Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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